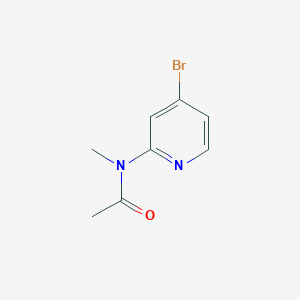

N-(4-bromopyridin-2-yl)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

N-(4-bromopyridin-2-yl)-N-methylacetamide |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-7(9)3-4-10-8/h3-5H,1-2H3 |

InChI Key |

YQIKREFKQXPDRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=NC=CC(=C1)Br |

Origin of Product |

United States |

The Significance of Substituted Pyridine Based Amides As Key Scaffolds in Organic Synthesis

Substituted pyridine-based amides represent a class of organic compounds of immense importance in the field of medicinal chemistry and drug discovery. nih.govresearchgate.netrsc.orgnih.govopenaccessjournals.com The pyridine (B92270) ring, a six-membered heteroaromatic system containing a nitrogen atom, is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov Its unique properties, including its basicity, ability to form hydrogen bonds, and characteristic solubility, make it a valuable component in the design of bioactive molecules. nih.gov

The incorporation of an amide functional group onto the pyridine core further enhances the molecular diversity and biological potential of these compounds. rsc.org Amide bonds are fundamental in biological systems and their presence in synthetic molecules can facilitate interactions with biological targets such as enzymes and receptors. Pyridine-based amides have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and antitumor agents. researchgate.netrsc.org The structural versatility of these scaffolds allows for the systematic modification of substituents on the pyridine ring and the amide nitrogen, enabling the fine-tuning of their physicochemical and pharmacological properties. nih.govopenaccessjournals.com This modularity is a key reason why substituted pyridine-based amides are considered crucial building blocks in the development of new chemical entities with potential therapeutic value.

A Structural Overview and Precise Nomenclature of N 4 Bromopyridin 2 Yl N Methylacetamide

The chemical compound of focus, N-(4-bromopyridin-2-yl)-N-methylacetamide, is a distinct molecule within the broader class of substituted pyridine-based amides. Its structure is characterized by a central pyridine (B92270) ring substituted at the 4-position with a bromine atom. At the 2-position of the pyridine ring, an acetamide (B32628) group is attached, with the amide nitrogen further substituted with a methyl group.

The precise nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.gov Its chemical formula is C₈H₉BrN₂O, and it has a molecular weight of 229.07 g/mol . nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-7(9)3-4-10-8/h3-5H,1-2H3 |

| InChIKey | YQIKREFKQXPDRM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N(C)C1=NC=CC(=C1)Br |

| Data sourced from PubChem CID 101043148 nih.gov |

While detailed experimental spectroscopic data for this compound is not widely available in the public domain, a synthesis of the closely related N-(4-bromopyridin-2-yl)acetamide has been reported. This synthesis involves the reaction of 4-bromo-2-aminopyridine with acetyl chloride in the presence of pyridine. A plausible synthetic route to this compound could potentially involve the N-methylation of N-(4-bromopyridin-2-yl)acetamide or the acylation of N-methyl-4-bromopyridin-2-amine.

Research Imperatives and Unexplored Domains Pertaining to N 4 Bromopyridin 2 Yl N Methylacetamide

Strategic Approaches to the N-(4-bromopyridin-2-yl) Moiety

The formation of the N-(4-bromopyridin-2-yl) core is a critical step in the synthesis of the target compound. This involves the preparation of suitable precursors and the regioselective introduction of the bromine atom onto the pyridine ring.

Synthesis of 4-Bromopyridin-2-yl Precursors and Intermediates

A key precursor for the N-(4-bromopyridin-2-yl) moiety is 2-amino-4-bromopyridine (B18318). Several synthetic routes to this intermediate have been developed. One common method starts from 4-bromopyridine (B75155) hydrochloride, which undergoes a sequence of esterification, amination, and subsequent Hoffmann degradation to yield the desired 2-amino-4-bromopyridine. researchgate.netvedantu.com Another approach utilizes 2,4-dibromopyridine-N-oxide as a starting material, which is subjected to an ammoniation reaction followed by reduction to produce 2-amino-4-bromopyridine with a reported yield of up to 80.5%. google.com

A patent describes a method starting from the more readily available 2-amino-4-methylpyridine. google.com This process involves the initial protection of the amino group by acetylation, followed by oxidation of the methyl group to a carboxylic acid, yielding 2-acetylamino-4-pyridinecarboxylic acid. Subsequent Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA) and trapping with a Boc protecting group, followed by refluxing in hydrobromic acid, furnishes 2-amino-4-bromopyridine. google.com

The synthesis of 2-amino-4-bromopyridine can also be achieved from 2-amino-4-picoline via a Sandmeyer-type reaction. The aminopyridine is treated with hydrobromic acid and bromine, followed by the addition of sodium nitrite (B80452) to generate the diazonium salt, which then decomposes to afford 2-bromo-4-methylpyridine. Subsequent functional group transformations would be required to introduce the amino group at the 2-position.

| Starting Material | Key Reagents | Product | Reported Yield |

| 4-Bromopyridine hydrochloride | 1. Esterification reagents 2. Ammonia 3. Hoffmann degradation reagents | 2-Amino-4-bromopyridine | Not specified |

| 2,4-Dibromopyridine-N-oxide | 1. Ammonia water 2. Reducing agent (e.g., Fe/HCl or Raney-Ni/H₂) | 2-Amino-4-bromopyridine | 80.5% |

| 2-Amino-4-methylpyridine | 1. Acetylating agent 2. Oxidizing agent 3. DPPA, Boc-anhydride 4. HBr | 2-Amino-4-bromopyridine | >98% (final step) |

Regioselective Halogenation Strategies on Pyridine Scaffolds

The introduction of a bromine atom at the 4-position of a 2-aminopyridine (B139424) scaffold requires careful control of regioselectivity. The directing effect of the amino group at the 2-position generally favors electrophilic substitution at the 3- and 5-positions. Therefore, direct bromination of 2-aminopyridine typically yields 2-amino-5-bromopyridine.

To achieve bromination at the 4-position, alternative strategies are necessary. One approach involves the use of a starting material that already contains the bromine atom at the desired position, such as 4-bromopyridine derivatives. For instance, the synthesis starting from 4-bromopyridine hydrochloride circumvents the need for a late-stage regioselective bromination. researchgate.netvedantu.com

Formation of the N-Methylacetamide Unit

The N-methylacetamide group is constructed by introducing a methyl group and an acetyl group onto the nitrogen atom of the 2-aminopyridine precursor.

Amidation Reactions Involving N-Methylamine Derivatives

In a convergent synthesis, a pre-formed N-methylacetamide or a derivative can be coupled with the pyridine scaffold. However, a more common approach involves the stepwise N-methylation and N-acetylation of the 2-aminopyridine precursor.

A relevant procedure for the N-methylation of a similar substrate, 2-amino-5-bromopyridine, has been reported. This method involves the deprotonation of the amino group with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The resulting sodium salt is then treated with an electrophilic methylating agent, such as methyl iodide, to afford the N-methylated product. This reaction can sometimes lead to a mixture of mono- and di-methylated products, requiring chromatographic separation.

| Substrate | Base | Methylating Agent | Solvent | Product | Reported Yield |

| 2-Amino-5-bromopyridine | NaH | Methyl iodide | DMF | 5-Bromo-N-methylpyridin-2-amine | 32% |

Acylation Techniques for N-Methylated Amine Substrates

Once the N-methyl-4-bromopyridin-2-amine intermediate is obtained, the final step is the introduction of the acetyl group. This is typically achieved through an acylation reaction. Aliphatic and aromatic secondary amines are readily acylated by reaction with acid chlorides or anhydrides. ncert.nic.in

A standard laboratory procedure for the acetylation of a secondary amine involves the use of acetyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane (B109758) (DCM). stackexchange.com The pyridine acts as a scavenger for the hydrogen chloride byproduct, driving the reaction to completion. ncert.nic.in For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. stackexchange.com The reaction of methylamine (B109427) with acetyl chloride, for example, yields N-methylethanamide. vedantu.com

| Amine Substrate | Acylating Agent | Base | Solvent | Product |

| Secondary Amine | Acetyl chloride | Pyridine | Dichloromethane | N-acetylated secondary amine |

| Methylamine | Acetyl chloride | (Not specified) | (Not specified) | N-methylethanamide |

Convergent and Divergent Synthesis of this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of the N-(4-bromopyridin-2-yl) moiety and the N-methylacetamide unit, followed by their coupling in a final step. For instance, one could envision the preparation of 4-bromo-2-halopyridine and its subsequent reaction with a pre-formed N-methylacetamide anion. However, the stepwise approach described below is more commonly employed and can also be viewed as a linear convergent synthesis where the complexity of the molecule is built up sequentially.

A divergent synthesis would start from a common intermediate that can be elaborated into a variety of final products. In the context of the target molecule, a plausible divergent route would proceed as follows:

Synthesis of 2-amino-4-bromopyridine: This key intermediate is prepared as described in section 2.1.1.

N-methylation: The 2-amino-4-bromopyridine is N-methylated using a suitable methylating agent and base to form N-methyl-4-bromopyridin-2-amine.

N-acetylation: The resulting secondary amine is then acylated with acetyl chloride or acetic anhydride (B1165640) to yield the final product, this compound.

This linear sequence allows for the modification of the N-alkyl and N-acyl groups in the final steps, enabling the synthesis of a library of related compounds from a common brominated pyridine intermediate. For example, by using different alkylating agents in the second step or various acylating agents in the third step, a diverse range of N-alkyl-N-acyl-4-bromopyridin-2-amines could be prepared.

An alternative linear synthesis involves the acetylation of 2-amino-4-bromopyridine first to give N-(4-bromopyridin-2-yl)acetamide, followed by N-methylation. However, the acidity of the amide N-H proton would necessitate the use of a strong base for deprotonation prior to methylation.

Goldberg Reaction and Related Copper-Catalyzed N-Arylation Methods for Substituted Pyridines

The Goldberg reaction, a copper-catalyzed N-arylation of amides, represents a foundational and highly effective method for constructing the N-aryl bond in this compound. nih.govacs.org This transformation typically involves the coupling of an aryl halide, such as 2,4-dibromopyridine (B189624) or 2-amino-4-bromopyridine derivatives, with N-methylacetamide in the presence of a copper catalyst and a suitable base.

Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, significant progress has been made by introducing ligands that facilitate the catalytic cycle. Chelating diamine ligands, in particular, have proven to be highly effective in promoting the copper-catalyzed N-arylation of amides. nih.govacs.org A prominent example is the use of 1,10-phenanthroline (B135089) in conjunction with copper(I) iodide (CuI). nih.govnih.gov This catalyst system allows for the efficient coupling of 2-bromopyridine (B144113) with secondary N-methylamides, providing the desired N-(pyridin-2-yl)-N-methylacetamide skeleton in excellent yields. nih.govresearchgate.net The reaction mechanism is understood to proceed via a Cu(I)-mediated nucleophilic aromatic substitution, where a 1,2-diamine-ligated copper(I) amidate complex is the key reactive intermediate. nih.gov

Research has demonstrated that the choice of ligand, base, and solvent is critical for optimizing the reaction. While 1,10-phenanthroline is a highly effective ligand, others like (S)-N-methylpyrrolidine-2-carboxylate have also been successfully employed. nih.gov Common bases include potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are crucial for the formation of the copper amidate intermediate. nih.govnih.gov

| Amide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| N-Methylformamide | CuI (1) / 1,10-phenanthroline (1) | K₃PO₄ | Toluene | 110 | 18 | 96 |

| N-Methylacetamide | CuI (3) / 1,10-phenanthroline (3) | K₃PO₄ | Toluene | 110 | 48 | 92 |

| N-Ethylformamide | CuI (1) / 1,10-phenanthroline (1) | K₃PO₄ | Toluene | 110 | 18 | 93 |

| N-Benzylformamide | CuI (1) / 1,10-phenanthroline (1) | K₃PO₄ | Toluene | 110 | 18 | 95 |

Palladium-Catalyzed Cross-Coupling Strategies for Amide Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amidation, have emerged as a powerful and versatile alternative for the synthesis of N-aryl amides, including this compound. syr.edu These methods offer scalability, high efficiency, and broad functional group tolerance, often under milder conditions than traditional copper-catalyzed systems. syr.eduacs.orgnih.gov

The synthesis can be envisioned through the coupling of 4-bromo-2-aminopyridine derivatives with an acetylating agent or, more directly, by coupling a suitable aryl halide like 2,4-dibromopyridine with N-methylamine followed by acetylation, or directly with N-methylacetamide. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by ligand exchange with the amide, and subsequent reductive elimination to yield the N-aryl amide product and regenerate the Pd(0) catalyst. syr.edu

The success of these reactions is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium center and modulate its reactivity. syr.edu Modern catalyst systems often employ bulky, electron-rich phosphine ligands. The presence of a pyridyl directing group in substrates like N-aryl-2-aminopyridines can facilitate the formation of stable complexes with the metal, promoting subsequent functionalization reactions. rsc.org While direct examples for this compound are not extensively detailed, the general applicability of palladium-catalyzed amidation of aryl chlorides and bromides is well-established, suggesting a viable pathway. researchgate.netnih.gov

| Aryl Halide | Amine/Amide | Catalyst/Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 °C | syr.edu |

| Aryl Iodide | Primary/Secondary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C | syr.edu |

| Aryl Bromide | N-Sulfinylamine | SPhos Pd G3 | HCO₂Cs | 1,4-Dioxane | 75 °C | nih.gov |

| Aryl Halide | Isocyanide | Pd(dppf)Cl₂ | K₂CO₃/H₂O | DMF | 80 °C | acs.orgnih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which is essential for both academic research and potential industrial applications. The optimization process typically involves a systematic variation of key reaction parameters, including the catalyst, ligand, base, solvent, temperature, and reaction time.

In the context of copper-catalyzed Goldberg reactions, studies have shown that a catalyst loading of 1-3 mol% of a CuI/1,10-phenanthroline system provides excellent results for the coupling of 2-bromopyridine with N-methylamides. researchgate.net The choice of base is also critical, with inorganic bases like K₃PO₄ and Cs₂CO₃ generally affording high yields. Toluene is a commonly used solvent, and reaction temperatures are typically elevated, around 110 °C, to drive the reaction to completion. researchgate.net

For palladium-catalyzed methods, optimization focuses heavily on the ligand. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the substrate scope to include less reactive aryl chlorides and improving reaction rates. syr.edu The base, often a strong one like sodium tert-butoxide (NaOtBu), plays a key role in the deprotonation of the amide. syr.edu Microwave-assisted synthesis has also been shown to be an effective tool for optimization, significantly reducing reaction times from hours to minutes and often improving yields in the synthesis of pyridine derivatives. nih.govresearchgate.net For instance, in Suzuki coupling reactions to form substituted pyridines, microwave heating at 120°C with a Pd(dppf)Cl₂ catalyst and K₂CO₃ as the base resulted in an 81% total yield, a significant improvement over conventional heating methods. researchgate.net

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| Pyridine Derivative 5a | Conventional Heating | 6 h | 84 |

| Microwave Irradiation | 7 min | 93 | |

| Pyridine Derivative 5b | Conventional Heating | 8 h | 83 |

| Microwave Irradiation | 7 min | 94 | |

| Pyridine Derivative 5c | Conventional Heating | 9 h | 73 |

| Microwave Irradiation | 5 min | 90 |

Green Chemistry Considerations and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound. The goal is to create processes that are more environmentally benign, economically viable, and efficient. rasayanjournal.co.in Key strategies include the use of safer solvents, catalytic methods, one-pot reactions, and energy-efficient techniques like microwave synthesis. rasayanjournal.co.inresearchgate.net

One of the primary considerations is the replacement of hazardous solvents with greener alternatives. Water and ethanol (B145695) are highly desirable solvents for pyridine synthesis, as they are non-toxic, readily available, and environmentally friendly. ijpsonline.com Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides has been successfully developed using water as the solvent, with inexpensive and safe iron dust as the reductant. rsc.org This approach avoids the use of organic solvents and additives that are difficult to recover. rsc.org

Multicomponent reactions (MCRs) represent another cornerstone of green synthesis. rasayanjournal.co.in These reactions combine three or more reactants in a single step to form a product that contains portions of all starting materials, thereby maximizing atom economy and reducing waste. One-pot, four-component reactions under microwave irradiation have been used to synthesize pyridine derivatives in excellent yields (82-94%) with very short reaction times (2-7 minutes). nih.govacs.org This approach minimizes purification steps and energy consumption compared to traditional multi-step syntheses. nih.gov

Furthermore, the development of metal-free catalytic systems is a significant advancement in sustainable chemistry. For example, the organocatalytic ring-opening of lactones with aromatic amines provides a 100% atom-economical pathway to N-aryl amides without the need for transition metals. nih.gov These green methodologies offer powerful tools for the sustainable production of pyridine derivatives, reducing environmental impact while often improving efficiency and lowering costs. rasayanjournal.co.inijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances within this compound can be achieved.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum provides critical information regarding the electronic environment and connectivity of protons within the molecule. The expected chemical shifts for the protons of this compound are predicted based on the distinct electronic nature of the pyridine ring and the acetamide (B32628) group.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton at position 6 (H-6) is anticipated to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 3 (H-3) and 5 (H-5) will exhibit chemical shifts influenced by the bromine atom and the N-methylacetamide substituent. The methyl protons of the acetamide group, both on the nitrogen (N-CH₃) and the acetyl group (CO-CH₃), are expected to appear as sharp singlets in the upfield region of the spectrum, generally between δ 2.0 and 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyridine) | 7.0 - 7.5 | Doublet |

| H-5 (Pyridine) | 7.5 - 8.0 | Doublet of doublets |

| H-6 (Pyridine) | 8.0 - 8.5 | Doublet |

| N-CH₃ (Amide) | 3.0 - 3.5 | Singlet |

| CO-CH₃ (Amide) | 2.0 - 2.5 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The pyridine ring carbons will resonate in the downfield region (δ 110-160 ppm), with the carbon atoms directly bonded to the nitrogen (C-2 and C-6) and the bromine (C-4) exhibiting distinct chemical shifts. The carbonyl carbon (C=O) of the acetamide group is expected to be the most downfield-shifted carbon, typically appearing above δ 170 ppm. The methyl carbons (N-CH₃ and CO-CH₃) will be found in the upfield region of the spectrum.

A key aspect of the ¹³C NMR analysis is the identification of quaternary carbons, which are those not directly attached to any protons. In this compound, the C-2 and C-4 carbons of the pyridine ring, as well as the carbonyl carbon, are quaternary. These can be definitively identified using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups, leaving the quaternary carbons to be deduced by their absence in DEPT-90 and DEPT-135 spectra and presence in the standard ¹³C spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CO-CH₃ (Amide) | 20 - 30 |

| N-CH₃ (Amide) | 30 - 40 |

| C-3 (Pyridine) | 110 - 120 |

| C-5 (Pyridine) | 120 - 130 |

| C-4 (Pyridine) | 130 - 140 |

| C-6 (Pyridine) | 145 - 155 |

| C-2 (Pyridine) | 155 - 165 |

| C=O (Amide) | > 170 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Information

To establish unambiguous connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY is expected to show correlations between the adjacent protons on the pyridine ring (H-5 with H-6 and H-3).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the direct assignment of the pyridine CH carbons (C-3, C-5, C-6) and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, the N-methyl protons would be expected to show correlations to the C-2 carbon of the pyridine ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the stereochemistry around the amide bond, for example, by observing through-space interactions between the N-methyl protons and the H-3 proton of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Characteristic Vibrational Modes of the Acetamide and Pyridine Substructures

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its two main substructures.

Acetamide Group: The most prominent feature of the acetamide group is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1650-1680 cm⁻¹ in the IR spectrum. The C-N stretching vibration of the amide is typically observed in the 1400-1450 cm⁻¹ range.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Substructure | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Acetamide (CH₃) | 2850 - 3000 |

| C=O Stretch | Acetamide | 1650 - 1680 |

| C=C, C=N Stretch | Pyridine | 1400 - 1600 |

| C-N Stretch | Acetamide | 1400 - 1450 |

| C-Br Stretch | Pyridine | 500 - 600 |

Probing Intramolecular and Intermolecular Hydrogen Bonding Networks via IR Spectroscopy

While this compound does not possess a traditional hydrogen bond donor (like an N-H or O-H group), the possibility of weak intramolecular or intermolecular C-H···O or C-H···N hydrogen bonds can be investigated using IR spectroscopy. The formation of such weak hydrogen bonds can lead to subtle shifts in the vibrational frequencies of the involved C-H and C=O groups. For instance, a red shift (shift to lower frequency) in the C=O stretching vibration could indicate its participation as a hydrogen bond acceptor. Similarly, changes in the C-H stretching or bending vibrations could suggest their involvement in hydrogen bonding. These effects are often subtle and may require careful analysis of the spectra, potentially in different solvents or at varying concentrations, to be conclusively identified.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C8H9BrN2O. nih.gov HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula from the exact mass.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. The experimentally determined mass from an HRMS analysis would be expected to align closely with this calculated value, thus confirming the molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H9BrN2O |

| Calculated Monoisotopic Mass | 227.98983 Da |

| Expected [M+H]⁺ Ion | 228.99764 Da |

Data sourced from computed properties. nih.gov

Analysis of Fragmentation Patterns and Isotopic Signatures of Bromine for Structural Confirmation

The fragmentation of the molecular ion in a mass spectrometer provides a fingerprint that helps in structural elucidation. A key feature in the mass spectrum of this compound is the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). libretexts.org This results in a characteristic isotopic pattern for any fragment containing a bromine atom: two peaks of almost equal intensity separated by two mass units (m/z and m/z+2). libretexts.orgnih.govyoutube.com This distinctive "doublet" is a clear indicator of the presence of a single bromine atom in the ion.

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the amide group and the pyridine ring. Common fragmentation patterns for amides involve alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org

Proposed Fragmentation Pathway:

Molecular Ion ([M]⁺˙): The initial species formed upon electron ionization, which would exhibit the characteristic 1:1 isotopic pattern for bromine at m/z 228 and 230.

Loss of Acetyl Radical (•CH₃CO): Cleavage of the N-C(O) bond would result in the loss of an acetyl radical (mass 43), leading to the formation of a [M-43]⁺ fragment ion corresponding to the 4-bromo-N-methylpyridin-2-amine radical cation. This fragment would appear as a doublet at m/z 185/187.

Loss of Ketene (B1206846) (CH₂=C=O): A McLafferty-type rearrangement is less likely due to the lack of a gamma-hydrogen on a flexible chain, but cleavage resulting in the loss of ketene (mass 42) could occur, forming the [M-42]⁺˙ ion at m/z 186/188. libretexts.org

Cleavage of the N-Methyl Group: Loss of a methyl radical (•CH₃) would yield a [M-15]⁺ ion at m/z 213/215. libretexts.org

Pyridine Ring Fragmentation: Further fragmentation could involve the cleavage of the pyridine ring itself, though these pathways are often more complex.

Table 2: Predicted Mass Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

|---|---|---|

| 228/230 | [C₈H₉BrN₂O]⁺˙ | Molecular Ion |

| 213/215 | [C₇H₆BrN₂O]⁺ | •CH₃ |

| 185/187 | [C₆H₇BrN₂]⁺˙ | •COCH₃ |

| 171/173 | [C₅H₄BrN]⁺˙ | C₂H₅NO |

Fragmentation predictions are based on general principles of mass spectrometry. libretexts.orglibretexts.orgyoutube.com

The presence and relative abundance of these fragments in the mass spectrum would provide strong evidence for the assigned structure. researchgate.netnih.gov

X-ray Crystallography and Solid-State Structural Analysis of this compound and Relevant Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides significant insight into its likely solid-state conformation and interactions. nih.gov

Determination of Molecular Conformation and Bond Parameters in the Solid State

The orientation of the N-methylacetamide group relative to the pyridine ring is a key conformational feature. The dihedral angle between the plane of the pyridine ring and the plane of the amide group would be a critical parameter. In related structures, significant twists are observed between aromatic rings to minimize steric hindrance. nih.gov For example, in 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, the dihedral angle between the pyridine and benzene (B151609) rings is substantial, at nearly 88°. nih.gov A similar non-planar conformation is expected for this compound.

Bond lengths and angles would be expected to fall within typical ranges for similar chemical environments.

Table 3: Expected Bond Parameters based on Analogous Structures

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

|---|---|---|---|

| C-Br | ~1.90 | C-C-Br | ~120 |

| C=O | ~1.23 | O=C-N | ~122 |

| C(aryl)-N | ~1.43 | C-N-C(O) | ~125 |

| C(O)-N | ~1.35 | Pyridine C-N-C | ~117 |

Values are typical and based on data from related structures. nih.gov

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H···O hydrogen bonds)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. rsc.orgrsc.org For this compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal structure.

Hydrogen Bonding: Although the molecule lacks a classic hydrogen bond donor like N-H or O-H, weak C-H···O and C-H···N hydrogen bonds are expected. rsc.org In these interactions, an activated carbon-hydrogen bond (e.g., from the pyridine ring or methyl groups) acts as the donor, and the amide oxygen or pyridine nitrogen acts as the acceptor. These interactions often form intricate networks that connect adjacent molecules. nih.gov

π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with neighboring rings. lew.ro These interactions typically involve a displaced or offset arrangement of the rings, with centroid-to-centroid distances in the range of 3.5 to 3.8 Å. nih.gov Such stacking can lead to the formation of columnar or layered structures in the crystal lattice. nih.gov

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could potentially act as a halogen bond donor, interacting with a nucleophilic atom like the amide oxygen on an adjacent molecule.

Analysis of the crystal structure of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide shows that molecules are linked into a three-dimensional network via N-H···N and C-H···O hydrogen bonds, as well as weak π–π stacking interactions. nih.gov A similar interplay of forces would likely dictate the crystal packing of this compound. nih.gov

Mechanistic Insights into the Reactivity of N 4 Bromopyridin 2 Yl N Methylacetamide

Reactivity of the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom attached to the pyridine ring is the focal point for a variety of synthetic transformations. Its reactivity is significantly influenced by the electronic properties of the heterocyclic ring system.

The replacement of a substituent on an aromatic ring by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is a fundamental reaction for aryl halides. For N-(4-bromopyridin-2-yl)-N-methylacetamide, the bromine at the C4 position is susceptible to such attacks.

The mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a high-energy, negatively charged intermediate called a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily lost in this stage. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

The pyridine ring's nitrogen atom plays a crucial role in activating the ring towards nucleophilic attack, especially at the ortho (2 and 6) and para (4) positions. researchgate.netuci.edu This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge away from the carbon framework. researchgate.net For an attack at the C4 position, a resonance structure can be drawn where the negative charge resides on the ring nitrogen, providing significant stabilization to the intermediate. This inherent electronic property makes pyridines more reactive in SNAr reactions compared to their benzene (B151609) analogues. uci.edu

While the typical reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, reflecting the strength of the carbon-halogen bond and the ability of the halogen to stabilize the intermediate via inductive effects, other factors such as the nature of the nucleophile, solvent, and temperature can influence the outcome. chemrxiv.org Despite bromine being a better leaving group than chlorine, the initial attack of the nucleophile is often the rate-determining step, making more electronegative halogens that better polarize the C-X bond lead to faster reactions. reddit.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile (Nu) | Product Type | General Conditions |

|---|---|---|

| R-O⁻ (Alkoxide) | 4-Alkoxy-2-(N-methylacetamido)pyridine | Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) |

| R₂NH (Amine) | N⁴-substituted-2-(N-methylacetamido)pyridin-4-amine | Heat, sometimes with a mild base, in a polar solvent |

| HS⁻ / RS⁻ (Thiol/Thiolate) | 4-Thio/Alkylthio-2-(N-methylacetamido)pyridine | Base (e.g., Na₂S, NaSR), polar solvent |

| CN⁻ (Cyanide) | 2-(N-methylacetamido)pyridine-4-carbonitrile | Transition metal catalyst (e.g., CuCN) or palladium catalyst |

Role in Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C, C-O bond formation) as an Electrophile

The carbon-bromine bond in this compound serves as an excellent electrophilic site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C-C Bond Formation:

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk It is one of the most versatile methods for constructing biaryl structures or attaching alkyl/vinyl groups to an aromatic ring. researchgate.netnih.gov The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. nih.gov

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. wikipedia.orgnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orgambeed.com It results in the formation of a new C-C bond at the alkene position and typically shows a high stereoselectivity for the E (trans) product. organic-chemistry.orgthieme-connect.de

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction is a cornerstone for the synthesis of N-aryl amines. It couples the bromopyridine with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, dppf), and a strong, non-nucleophilic base (e.g., NaOt-Bu). chemspider.comamazonaws.comnih.gov The ligand is crucial for facilitating the reductive elimination step to form the C-N bond. nih.gov

C-O Bond Formation (Buchwald-Hartwig Etherification): Analogous to the amination reaction, coupling with alcohols or phenols can be achieved to form aryl ethers. This variant also requires a palladium catalyst, a specific ligand system, and a base to proceed effectively.

Table 2: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄, Pd(OAc)₂/phosphine | K₂CO₃, Cs₂CO₃ | C-C |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | C-C |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd₂(dba)₃/BINAP, Pd(OAc)₂/dppf | NaOt-Bu, K₃PO₄ | C-N |

| Buchwald-Hartwig Etherification | R-OH (Alcohol/Phenol) | Pd(OAc)₂/ligand | Cs₂CO₃, K₃PO₄ | C-O |

Chemical Transformations of the N-Methylacetamide Moiety

The N-methylacetamide group, while generally stable, offers opportunities for chemical modification through reactions involving the amide bond or its constituent alkyl and carbonyl groups.

Amide Hydrolysis: The cleavage of the amide bond in this compound yields N-methyl-4-bromopyridin-2-amine and acetic acid. Amides are generally resistant to hydrolysis due to the resonance stabilization of the N-C(O) bond. Consequently, this transformation typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. researchgate.netarkat-usa.org Tertiary amides, like the one in the title compound, are often more difficult to hydrolyze than primary or secondary amides. arkat-usa.org The mechanism under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine anion. researchgate.netnih.gov

Transamidation: Transamidation is a reaction where the nitrogen-containing portion of an amide is exchanged with a different amine. nih.gov This process can be more atom-economical than synthesizing the new amide from scratch. However, due to the high stability of the amide bond, direct transamidation is often an equilibrium-limited process that requires catalysis to proceed at a reasonable rate. nih.govresearchgate.net Catalysts can include Lewis acids, organocatalysts, or transition metal complexes that activate the amide carbonyl group towards nucleophilic attack by the incoming amine. semanticscholar.org

Table 3: Comparison of Amide Cleavage Reactions

| Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Strong acid or base, heat | N-methyl-4-bromopyridin-2-amine + Acetic Acid |

| Transamidation | R₂NH (Amine) | Catalyst (metal or organocatalyst), heat | New N-substituted acetamide (B32628) + N-methyl-4-bromopyridin-2-amine |

Reactivity at the N-Methyl Group and Carbonyl Carbon

The N-methyl group itself is largely unreactive under most conditions. Its modification would require specialized and often harsh chemical methods that are not commonly employed.

The carbonyl carbon of the acetamide group, however, is an electrophilic center and can participate in several important transformations.

Reduction: The carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This would convert the N-methylacetamide moiety into an N-ethyl-N-methylamino group, yielding N-(4-bromopyridin-2-yl)-N-ethyl-N-methylamine.

Addition of Nucleophiles: Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can attack the electrophilic carbonyl carbon. uci.edu This would typically lead to the formation of a tertiary alcohol after an aqueous workup, though subsequent reactions can occur.

Intramolecular acyl transfer involves the migration of an acyl group from one nucleophilic atom to another within the same molecule. nih.gov This process generally proceeds through a cyclic intermediate (typically 5- or 6-membered) and is well-documented in peptide chemistry, for instance, in the N-to-O acyl shift in serine- or threonine-containing peptides. researchgate.netnih.gov

For this compound, a potential intramolecular acyl transfer could involve the migration of the acetyl group from the exocyclic nitrogen (N-acetyl) to the endocyclic pyridine nitrogen. However, this is generally considered mechanistically unfavorable as it would require the formation of a strained, four-membered ring intermediate and would disrupt the aromaticity of the pyridine ring.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a primary site for chemical reactivity, including protonation and coordination to metal centers.

Basicity and Protonation Equilibria of the Pyridine Nitrogen

The basicity of the pyridine nitrogen in this compound is a fundamental property that would govern its behavior in acidic media. The electron-withdrawing nature of the bromine atom at the 4-position is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyridine. The N-methylacetamide group at the 2-position could also exert an electronic influence. A comprehensive study would involve the determination of the pKa value of its conjugate acid through techniques such as potentiometric or spectrophotometric titrations. Such data would be crucial for understanding and predicting its behavior in acid-catalyzed reactions and for designing appropriate reaction conditions.

Coordination Chemistry and Ligand Properties of this compound

As a substituted pyridine, this compound has the potential to act as a ligand in coordination chemistry. The pyridine nitrogen can donate its lone pair of electrons to a metal center, forming a coordination complex. The stability and structure of such complexes would depend on the nature of the metal ion and the steric and electronic properties of the ligand. The presence of the N-methylacetamide group could also offer additional coordination sites, potentially leading to chelation, although this is less common for amide nitrogens. The bromine atom could also, in some cases, participate in coordination. The study of its coordination chemistry would provide insights into its potential applications as a ligand in catalysis or materials science.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The substitution pattern on the pyridine ring is expected to direct the regioselectivity of further chemical modifications. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the electron-withdrawing bromine atom might be activated. Conversely, in electrophilic aromatic substitution, the directing effects of both the bromine and the N-methylacetamido group would need to be considered.

Stereoselectivity would become a factor in reactions that introduce a new chiral center into the molecule or in reactions involving a chiral reagent or catalyst. For example, if the N-methylacetamide group were to participate in directing a reaction on a prochiral substrate, it could potentially induce stereoselectivity. However, without specific examples of reactions, any discussion of stereoselectivity remains theoretical.

Influence of Solvent Effects and Catalysis on the Reaction Pathways of this compound

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. Polar protic solvents could solvate the pyridine nitrogen, affecting its nucleophilicity and basicity. Polar aprotic solvents might be preferred for reactions where a bare nucleophile is desired. The dielectric constant and hydrogen bonding capabilities of the solvent would play a crucial role in stabilizing charged intermediates or transition states, potentially altering the reaction pathway.

Computational Chemistry and Advanced Theoretical Investigations of N 4 Bromopyridin 2 Yl N Methylacetamide

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, independent of its environment. These in silico techniques provide deep insights into the electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Table 1: Predicted Ground State Properties of N-(4-bromopyridin-2-yl)-N-methylacetamide (Theoretical)

| Property | Predicted Value | Significance |

| Energy of HOMO | ~ -6.5 eV | Indicates the molecule's electron-donating capability. |

| Energy of LUMO | ~ -1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Total Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |

Note: These values are hypothetical and based on typical DFT results for similar aromatic amide compounds.

Prediction of Molecular Geometry, Dipole Moments, and Electrostatic Potential Surfaces

The geometry of this compound would be optimized using DFT to find the lowest energy arrangement of its atoms. The molecule is expected to have a complex three-dimensional structure, with the planar amide group and the aromatic pyridine (B92270) ring being key structural motifs. The orientation of the pyridine ring relative to the amide plane is of particular interest, as steric hindrance and electronic effects will govern the most stable conformation.

An electrostatic potential (ESP) surface map would visually represent the charge distribution. It is predicted that regions of negative potential (red) will be located around the carbonyl oxygen and the pyridine nitrogen, indicating their role as likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) would be expected around the methyl protons and potentially near the hydrogen atoms on the pyridine ring.

Conformational Landscapes and Isomerization Energies of this compound

The presence of rotatable bonds in this compound, particularly the N-C(aryl) and N-C(acyl) bonds, gives rise to a complex conformational landscape. Theoretical conformational analysis, potentially using methods like relaxed potential energy surface scans, would be necessary to identify the various stable conformers and the energy barriers that separate them. nih.govresearchgate.net

A key conformational feature is the rotation around the N-C(aryl) bond, which would be hindered by the steric bulk of the acetyl group and the pyridine ring. This rotation would likely have a significant energy barrier. Similarly, while the amide bond (N-C=O) has a high barrier to rotation due to its partial double bond character, the possibility of cis and trans isomers with respect to the arrangement of the methyl and acetyl groups on the nitrogen exists, though the trans form is generally more stable in N-methylated amides. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (Caryl-N-Cacyl-Cmethyl) | Relative Energy (kcal/mol) |

| Global Minimum | ~ 60° | 0.0 |

| Local Minimum | ~ -60° | 0.5 |

| Rotational Barrier | 0° (eclipsed) | 5-7 |

Note: These values are illustrative, based on studies of similar N-aryl amides.

Ab Initio Calculations on Hydrogen Bonding and Dimerization Energies of Amide Fragments

The amide group within this compound is capable of participating in hydrogen bonding, although the N-methyl group prevents it from acting as a hydrogen bond donor at the amide nitrogen. The carbonyl oxygen, however, is a strong hydrogen bond acceptor. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), could be used to accurately model these interactions. researchgate.net

In the absence of a protic solvent, two molecules of this compound could potentially form a dimer. The dimerization would likely be driven by a combination of dipole-dipole interactions and weak C-H···O hydrogen bonds involving the methyl or aryl C-H groups and the carbonyl oxygen. The dimerization energy for such an interaction would likely be in the range of 2-5 kcal/mol, significantly weaker than traditional N-H···O=C hydrogen bonds found in secondary amides. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Phenomena

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with their environment.

Investigation of Solvation Effects and Water-Molecule Interactions with the Amide Bond

MD simulations of this compound in a water box would provide a detailed picture of its solvation. The simulations would show how water molecules arrange themselves around the solute to form a solvation shell. nih.govnih.govosti.gov

It is expected that the polar regions of the molecule, particularly the carbonyl oxygen and the pyridine nitrogen, would form strong hydrogen bonds with water molecules. The carbonyl oxygen would act as a hydrogen bond acceptor, and the water molecules in its vicinity would be highly ordered. The pyridine nitrogen would also be a site of hydrogen bonding with water. The non-polar methyl groups and the bromophenyl moiety would interact with water primarily through weaker van der Waals forces, leading to a less structured hydration layer in these regions. The dynamics of these water molecules, including their residence times around different parts of the solute, could be quantified to understand the specifics of the solvation process. nitech.ac.jp

Analysis of Conformational Fluctuations and Rotational Barriers in Solution

A computational analysis of this compound in solution would investigate the molecule's dynamic behavior. This involves identifying the different spatial arrangements, or conformations, the molecule can adopt due to the rotation around its single bonds. A key focus would be the rotational barrier of the C-N amide bond, which is known to have a significant energy barrier in N-arylacetamides due to partial double-bond character.

Such a study would typically employ quantum mechanics (QM) methods or molecular dynamics (MD) simulations to model the molecule in a solvent environment. The results would quantify the energy differences between various conformers and the energy required to transition between them. For instance, calculations would determine the rotational energy profile for the N-methylacetamide group relative to the pyridine ring, which is critical for understanding its interactions and reactivity. While specific experimental or calculated values for this compound are not published, related studies on N-methyl-substituted amides have explored these rotational barriers using both NMR spectroscopy and DFT calculations.

Table 1: Hypothetical Rotational Barriers for Key Bonds in this compound (Note: This table is illustrative as specific data for this compound is not available in the literature. Values are based on general principles for similar structures.)

| Bond Under Rotation | Description | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| C(amide)-N | Rotation of the acetamide (B32628) group. | 18-23 |

| N-C(pyridine) | Rotation of the entire N-methylacetamide group relative to the pyridine ring. | 4-8 |

Development of Transferable Force Fields and Potential Energy Functions for this compound

A force field is a set of parameters that describes the potential energy of a system of atoms and molecules. For this compound, developing a specific, transferable force field would involve creating parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically derived from high-level quantum mechanics calculations and validated against available experimental data.

The goal of a "transferable" force field is to accurately model not only the target molecule but also a class of similar chemical structures. For example, parameters developed for the bromopyridine or N-methylacetamide moieties could potentially be applied to other molecules containing these functional groups. Currently, general-purpose force fields like AMBER or CHARMM are often used for simulations, but their accuracy for a specific, less common molecule like this compound may not be optimal without re-parameterization. Studies on general pyridine potential energy functions have been conducted, but none are specific to this substituted variant.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies in this area would use computational methods to map the energetic pathway of chemical reactions involving this compound. This involves identifying the structures of reactants, products, any intermediates, and the high-energy transition states that connect them.

For any given reaction, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amide group, computational chemists can construct a reaction coordinate diagram, or energy profile. This profile plots the potential energy of the system as it progresses from reactants to products. The peaks on this profile correspond to transition states, and the height of these peaks (the activation energy) determines the reaction rate. For example, a theoretical study could compare the energy profiles for different bromination or amination reactions on the pyridine ring, predicting which reaction is more likely to occur. While general mechanisms for base-promoted decomposition of related N-chloro,N-methylethanolamine have been theoretically investigated, specific energy profiles for transformations of this compound have not been published.

Computational models can predict where and how a molecule will react.

Reactivity: By analyzing the molecule's electronic structure (e.g., frontier molecular orbitals like HOMO and LUMO), chemists can predict which sites are most susceptible to electrophilic or nucleophilic attack. DFT studies on substituted pyridines have shown a strong correlation between calculated energies and redox potentials, which is a measure of reactivity.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. For this compound, a key question would be whether an incoming reagent would react at the pyridine nitrogen, the carbonyl oxygen, or one of the carbon atoms on the ring. Computational analysis of atomic charges and electrostatic potential can predict the most likely site of interaction.

Stereoselectivity: This relates to the preference for the formation of one stereoisomer over another. For reactions that could create a new chiral center, computational modeling can calculate the energies of the different transition states leading to each stereoisomer, thereby predicting the product distribution.

Theoretical Ligand Design Principles and Molecular Recognition Mechanisms

The structure of this compound, containing a hydrogen bond acceptor (carbonyl oxygen), a pyridine ring capable of pi-stacking, and a bromine atom capable of halogen bonding, makes it an interesting scaffold for ligand design. Theoretical studies would explore how this molecule, or derivatives of it, could bind to a biological target like a protein active site.

Molecular docking simulations could be used to predict the binding pose and affinity of the molecule within a receptor. These studies help elucidate the key molecular recognition mechanisms—the specific non-covalent interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. From these insights, principles can be derived to guide the design of new, more potent ligands by modifying the original structure to enhance these favorable interactions.

Supramolecular Interactions and Self-Assembly Motifs Involving this compound

This area of research would investigate how individual molecules of this compound interact with each other to form larger, ordered structures known as supramolecular assemblies. Crystal structure analysis is a primary tool, as it reveals the precise arrangement of molecules in the solid state.

Key interactions that would be investigated include:

Hydrogen Bonding: Between the carbonyl oxygen of one molecule and hydrogen atoms on the pyridine ring of a neighboring molecule.

Halogen Bonding: The bromine atom can act as a Lewis acidic site, interacting with Lewis bases like the pyridine nitrogen or carbonyl oxygen of another molecule.

Pi-Stacking: Interactions between the aromatic pyridine rings of adjacent molecules.

Computational analysis of the crystal lattice energy and intermolecular interaction energies can quantify the strength of these different motifs, explaining why a particular self-assembly pattern is preferred. While studies on crystal engineering with related compounds like 2-aminopyrimidines exist, a detailed analysis of the supramolecular motifs for this compound is not available.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-chloro,N-methylethanolamine |

| 2-aminopyrimidine |

| N-benzhydrylformamide |

| Pyridine |

| AMBER (Force Field) |

N 4 Bromopyridin 2 Yl N Methylacetamide As a Versatile Synthetic Building Block and Intermediate

Role in the Divergent Synthesis of Highly Functionalized Pyridine (B92270) Derivatives

N-(4-bromopyridin-2-yl)-N-methylacetamide serves as an excellent starting material for the synthesis of diverse, highly functionalized pyridine derivatives. The bromine atom at the C4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key to its utility is the ability to undergo reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nrochemistry.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling, for instance, enables the introduction of aryl or vinyl groups by reacting the bromopyridine with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and other functional organic molecules. Similarly, the Sonogashira coupling allows for the attachment of terminal alkynes, leading to the formation of internal alkynes that can be further elaborated. wikipedia.orgorganic-chemistry.orgnih.govscirp.org

The Buchwald-Hartwig amination offers a direct route to introduce new nitrogen-based functional groups by coupling the bromopyridine with a variety of amines. chemspider.comamazonaws.comnih.gov This is particularly useful for the synthesis of compounds with specific electronic or biological properties. The Heck reaction provides a means to introduce alkenyl substituents, further expanding the diversity of accessible pyridine derivatives. organic-chemistry.orgambeed.comthieme-connect.dersc.org

The N-methylacetamide group at the C2 position can serve as a directing group or a point for later-stage functionalization after deprotection, adding another layer of synthetic versatility. The following table illustrates the potential transformations of this compound through various cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-2-(N-methylacetamido)pyridines |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Alkynyl)-2-(N-methylacetamido)pyridines |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-(Amino)-2-(N-methylacetamido)pyridines |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 4-(Alkenyl)-2-(N-methylacetamido)pyridines |

These reactions underscore the role of this compound as a key intermediate for generating a library of substituted pyridines, which are crucial scaffolds in medicinal chemistry and materials science. nih.govnih.gov

Application in the Construction of Complex Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a valuable precursor for the construction of more complex, fused heterocyclic systems. Following an initial cross-coupling reaction at the C4 position, the newly introduced substituent and the N-methylacetamide group at the C2 position can be manipulated to participate in intramolecular cyclization reactions.

For instance, a Sonogashira coupling could introduce an alkyne at the C4 position. Subsequent deprotection of the acetamide (B32628) to reveal the secondary amine, followed by an intramolecular cyclization, could lead to the formation of pyrido-fused heterocycles. The specific nature of the fused ring would depend on the nature of the alkyne substituent and the reaction conditions employed.

Iron-catalyzed C-H bond amination represents another modern synthetic strategy that could potentially be applied to derivatives of this compound to construct complex N-heterocycles. nih.gov

The general strategy would involve:

Functionalization at C4: Introduction of a suitable functional group via cross-coupling.

Modification of the C2-substituent: Deprotection or modification of the N-methylacetamide group.

Intramolecular Cyclization: A reaction that forms a new ring by connecting the C4-substituent and the modified C2-group.

This approach allows for the systematic build-up of molecular complexity, leading to novel heterocyclic scaffolds that may possess interesting biological or photophysical properties.

Precursor for the Design and Synthesis of Advanced Organic Materials (e.g., polymers, frameworks – theoretical/design)

The rigid and electronically tunable nature of the pyridine ring makes this compound an attractive building block for the theoretical design and synthesis of advanced organic materials. thieme-connect.de

In the realm of conductive polymers, monomers derived from this compound could be synthesized and subsequently polymerized. nih.govresearchgate.net For example, by introducing polymerizable groups such as vinyl or ethynyl (B1212043) moieties at the C4 position through Heck or Sonogashira couplings, respectively, new monomers could be created. The resulting polymers would possess a pyridine-containing backbone, which could impart specific electronic and photophysical properties. The N-methylacetamide group could also be modified to tune solubility and processing characteristics of the polymer. rsc.org

Furthermore, this compound could serve as a precursor for the synthesis of ligands for metal-organic frameworks (MOFs). By converting the bromine atom into a coordinating group, such as a carboxylate or a second pyridine ring, bifunctional ligands could be designed. These ligands could then be used to construct porous, crystalline frameworks with potential applications in gas storage, catalysis, and sensing. rsc.org

The compound could also be theoretically explored as an n-type dopant in organic electronics after suitable modification. stanford.edunih.govresearchgate.netresearchgate.netunimib.it The electron-deficient nature of the pyridine ring is a desirable characteristic for n-type materials.

The following table outlines the theoretical design of material precursors from this compound.

| Material Class | Synthetic Strategy | Potential Application |

| Conductive Polymers | Heck or Sonogashira coupling to introduce a polymerizable group. | Organic electronics, sensors |

| Metal-Organic Frameworks | Conversion of the bromo group to a coordinating ligand. | Gas storage, catalysis |

| n-Type Organic Semiconductors | Modification to enhance electron-accepting properties. | Organic transistors, solar cells |

Derivatization Strategies and Applications in Analytical Chemistry (e.g., as a chromatographic marker, for enhancing detection)

In analytical chemistry, derivatization is a key technique used to modify an analyte to improve its detection or separation. nih.govnih.gov The bromine atom in this compound makes it and its derivatives potentially useful in this context.

The presence of bromine provides a distinct isotopic signature in mass spectrometry, which can aid in the identification of derivatized molecules in complex mixtures. nih.govnih.gov This is particularly valuable in metabolomics and other fields where unambiguous identification of analytes is crucial.

This compound itself, or a derivative, could be used as an internal standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its unique structure and mass would allow it to be easily distinguished from other components in a sample.

Furthermore, the reactive bromine handle allows for the attachment of various tags to enhance detection. For example, a fluorescent tag could be introduced via a cross-coupling reaction, enabling highly sensitive detection by fluorescence spectroscopy.

The potential applications in analytical chemistry are summarized below:

| Application | Key Feature Utilized | Detection Method |

| Mass Spectrometry Marker | Bromine isotopic pattern | Mass Spectrometry (MS) |

| Chromatographic Standard | Unique mass and retention time | HPLC, Gas Chromatography (GC) |

| Derivatization Reagent | Reactive bromine for tag attachment | Fluorescence, UV-Vis Spectroscopy |

Conclusion and Future Perspectives in N 4 Bromopyridin 2 Yl N Methylacetamide Research

Summary of Current Academic Understanding of N-(4-bromopyridin-2-yl)-N-methylacetamide

The current academic understanding of this compound is primarily based on its structural data and computed physicochemical properties, as documented in chemical databases like PubChem. nih.gov The compound is registered under CAS number 1610521-12-4 and has the molecular formula C₈H₉BrN₂O. nih.gov Its molecular weight is approximately 229.07 g/mol . nih.gov

Detailed experimental studies on its synthesis, reactivity, and biological activity are not extensively reported in peer-reviewed literature, suggesting that its primary role to date has likely been as a chemical intermediate or a building block in larger synthetic campaigns. The core structure features a pyridine (B92270) ring substituted with a bromine atom at the 4-position and an N-methylacetamide group at the 2-position. This arrangement of functional groups provides a platform for diverse chemical modifications.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | nih.gov |

| Exact Mass | 227.98983 Da | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 33.2 Ų | nih.gov |

| Complexity | 174 | nih.gov |

| XLogP3 | 1.2 | nih.gov |

This data is computationally generated and provided by PubChem. nih.gov

Identification of Unexplored Reactivity and Novel Transformation Pathways

The structure of this compound presents clear opportunities for exploring currently undocumented reactivity. The bromine atom on the pyridine ring is a versatile synthetic handle. Its position at C-4 makes it susceptible to a variety of transition metal-catalyzed cross-coupling reactions.

Future research could systematically investigate:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position, creating a library of 4-substituted 2-(N-methylacetamido)pyridines.

Buchwald-Hartwig Amination: Coupling with a diverse range of primary and secondary amines, anilines, or N-heterocycles to forge new carbon-nitrogen bonds, a critical transformation in medicinal chemistry.

Sonogashira Coupling: The introduction of terminal alkynes to build extended π-systems, which could be valuable for developing functional materials or molecular probes.

Heck and Stille Couplings: Further expanding the repertoire of carbon-carbon bond-forming reactions at the C-4 position.

The N-methylacetamide moiety, while generally stable, also offers avenues for exploration. The amide bond's rotational isomers and its potential to act as a coordinating group for metals could influence the reactivity at the pyridine ring. Investigating the selective hydrolysis or transformation of the amide group in the presence of the bromopyridine functionality could lead to novel synthetic methodologies for creating bifunctional pyridine derivatives.

Potential for Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The field of chemical discovery is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). nih.gov this compound and its potential derivatives represent a well-defined chemical space that is ripe for computational exploration.

ML models could be developed and trained on datasets of related pyridine compounds to:

Predict Reaction Outcomes: Forecast the yields and optimal conditions for the cross-coupling reactions mentioned previously, thereby reducing experimental optimization time and resources. nih.gov

Property Prediction: Computationally screen virtual libraries of derivatives for desired physicochemical properties (e.g., solubility, metabolic stability) and potential biological activities. This data-driven approach can prioritize the synthesis of compounds with the highest probability of success. nih.gov

De Novo Design: Employ generative AI models to design novel molecules based on the this compound scaffold that are optimized for specific targets, such as a particular enzyme's active site.

By combining high-throughput virtual screening with targeted experimental synthesis, the discovery of new chemical entities can be significantly accelerated. nih.gov

Future Directions for Novel Chemical Entities and Methodological Advancements Based on the this compound Scaffold

The this compound scaffold is a promising starting point for both the discovery of new molecules and the development of new synthetic methods.

Novel Chemical Entities: The true potential of this scaffold lies in its use for creating extensive and diverse chemical libraries. The functional group tolerance of modern cross-coupling reactions allows for the introduction of a vast array of substituents at the 4-position. Research on other acetamide-containing heterocyclic scaffolds has demonstrated their potential as antimicrobial and anticancer agents. researchgate.netnih.gov A similar research program focused on derivatives of this compound could lead to the identification of new therapeutic candidates.

Methodological Advancements: Future research could also focus on advancing synthetic methodologies using this compound as a model system. This could include:

Developing more sustainable and efficient catalytic systems for transformations on the pyridine ring.

Exploring late-stage functionalization techniques, where complex molecules derived from the scaffold can be further modified at other positions on the pyridine ring (e.g., via C-H activation).

Investigating the impact of the N-methylacetamide group as a directing group for regioselective reactions on the pyridine ring.

Q & A

Q. How can computational methods like DFT predict the electronic and reactive properties of N-(4-bromopyridin-2-yl)-N-methylacetamide?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model molecular orbitals, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites . For example:

- HOMO-LUMO gaps : Correlate with stability and reactivity in cross-coupling reactions.

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies for reaction feasibility in solvents like DMF or THF.

- Validation involves comparing computed IR/NMR spectra with experimental data to resolve structural ambiguities .

Q. What crystallographic strategies are used to resolve the molecular structure of N-(4-bromopyridin-2-yl)-N-methylacetamide?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL-2018) determines bond lengths, angles, and packing motifs . Key steps:

- Crystal Growth : Slow evaporation of chloroform/acetone (1:5 v/v) yields suitable crystals .

- Refinement : Isotropic/anisotropic displacement parameters and riding H-atom models improve R-factors (<0.05).

- Validation : Check for voids (PLATON) and hydrogen-bonding networks to confirm supramolecular interactions .

Q. How can mechanistic studies elucidate the role of N-(4-bromopyridin-2-yl)-N-methylacetamide in Pd-catalyzed cross-coupling reactions?

- Answer : Mechanistic probes include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- Intermediate Trapping : Use in situ NMR or ESI-MS to detect Pd complexes (e.g., [Pd(Br)(acetamide)]⁻).

- DFT Studies : Map energy profiles for C–Br bond activation and catalyst turnover .